Physicochemical properties of "Sodium 2-chloro-4-fluorobenzoate"
Physicochemical properties of "Sodium 2-chloro-4-fluorobenzoate"
Technical Whitepaper: Physicochemical Characterization and Applications of Sodium 2-Chloro-4-Fluorobenzoate
Executive Summary
Sodium 2-chloro-4-fluorobenzoate (CAS 855471-43-1) represents the water-soluble salt form of 2-chloro-4-fluorobenzoic acid (CAS 2252-51-9), a critical fluorinated aromatic building block. Widely utilized in the synthesis of next-generation herbicides (e.g., Fluazolate, Saflufenacil) and pharmaceutical intermediates, this moiety offers a unique combination of steric hindrance (ortho-chloro) and metabolic stability (para-fluoro).
This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis protocols, and application logic for researchers leveraging this compound in drug discovery and agrochemical formulation. By elucidating the equilibrium dynamics between the parent acid and its sodium salt, this document aims to optimize experimental design in aqueous and biphasic systems.
Chemical Identity & Structural Analysis
The transition from the parent acid to the sodium salt fundamentally alters the solvation profile of the molecule while retaining the core aromatic reactivity required for downstream coupling.
Table 1: Comparative Chemical Identity
| Feature | Parent Acid | Sodium Salt |
| IUPAC Name | 2-Chloro-4-fluorobenzoic acid | Sodium 2-chloro-4-fluorobenzoate |
| CAS Number | 2252-51-9 | 855471-43-1 |
| Molecular Formula | C₇H₄ClFO₂ | C₇H₃ClFNaO₂ |
| Molecular Weight | 174.56 g/mol | 196.54 g/mol |
| Appearance | White crystalline powder | White to off-white hygroscopic solid |
| Solubility (Water) | Low (< 0.5 g/L at 20°C) | High (> 50 g/L, pH dependent) |
| pKa | ~2.90 (Predicted) | N/A (Fully dissociated) |
Physicochemical Profile
Solubility & Dissociation Dynamics
The utility of the sodium salt lies in its high aqueous solubility compared to the parent acid. The 2-chloro substituent provides steric protection to the carboxylate group, yet the salt dissociates completely in water.
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Mechanism: In aqueous media, the salt releases the 2-chloro-4-fluorobenzoate anion. The high electronegativity of the fluorine atom at the para position lowers the electron density of the aromatic ring, slightly increasing the acidity of the parent molecule compared to non-fluorinated analogues.
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pH Sensitivity: The salt is stable at neutral to alkaline pH (> 7.0). Acidification (pH < 3.0) will protonate the carboxylate, precipitating the insoluble parent acid.
Thermal Stability & Hygroscopicity
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Melting Point: The parent acid melts at 181-183°C . The sodium salt, typical of ionic carboxylates, does not exhibit a clean melting point but undergoes decomposition at temperatures exceeding 300°C .
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Hygroscopicity: The sodium salt is moderately hygroscopic. It must be stored in desiccated conditions to prevent clumping and hydrolysis-related degradation over long-term storage.
Synthesis & Preparation Protocol
Industrial Synthesis Pathway (Retrosynthesis)
The commercial production of the 2-chloro-4-fluorobenzoate moiety typically proceeds via the oxidation of 2-chloro-4-fluorotoluene.[1] The sodium salt is rarely isolated in bulk industrial flows unless specific aqueous formulations are required; it is usually generated in situ.
Figure 1: Synthetic pathway from toluene precursor to the sodium salt form.
Laboratory Protocol: Preparation of Sodium Salt
Objective: To convert 2-chloro-4-fluorobenzoic acid into its water-soluble sodium salt for aqueous phase coupling or biological assays.
Reagents:
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2-Chloro-4-fluorobenzoic acid (1.75 g, 10 mmol)
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Sodium Hydroxide (1.0 M Standardized Solution)
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Deionized Water (50 mL)
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Ethanol (Optional, for recrystallization)
Step-by-Step Methodology:
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Slurry Formation: In a 100 mL beaker, suspend 1.75 g of the parent acid in 30 mL of deionized water. The solid will not dissolve initially.
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Titration/Neutralization: Under constant magnetic stirring, add 1.0 M NaOH dropwise.
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Critical Checkpoint: Monitor pH continuously. The target endpoint is pH 7.5 – 8.0 .
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Observation: The white suspension will gradually clear as the soluble salt forms.
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Filtration: Once the solution is clear and pH is stable, filter through a 0.45 µm membrane to remove any non-reactive particulate impurities.
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Isolation (Lyophilization): Flash-freeze the filtrate and lyophilize (freeze-dry) to obtain the sodium salt as a fluffy white powder.
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Alternative: Rotary evaporation can be used, but care must be taken to avoid overheating which can cause discoloration.
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Validation: Re-dissolve a small sample (10 mg) in 1 mL water. The solution must be clear.
Applications in Drug & Agrochemical Development
Agrochemical Intermediates
The 2-chloro-4-fluorobenzoate moiety is a "warhead" carrier in herbicide design.
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Mechanism: The fluorine atom enhances metabolic stability against oxidative degradation in plants, while the chlorine atom provides steric locking, ensuring the molecule fits into specific enzyme binding pockets (e.g., Protoporphyrinogen Oxidase inhibitors).
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Example: It is a key building block for Fluazolate , where the acid is coupled with a pyrazole derivative.[2]
Pharmaceutical Building Block
In medicinal chemistry, this scaffold is used to introduce the fluorinated phenyl ring into antihistamines and anti-inflammatory agents.
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Workflow: The sodium salt is often used in Suzuki-Miyaura coupling reactions in aqueous/organic biphasic systems where the free acid might inhibit the palladium catalyst or suffer from poor solubility.
Figure 2: Application logic for using the sodium salt in aqueous coupling reactions.
Analytical Characterization
To verify the identity and purity of "Sodium 2-chloro-4-fluorobenzoate", the following analytical signatures should be confirmed:
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HPLC:
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Column: C18 Reverse Phase.
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Mobile Phase: Acetonitrile : Water (0.1% H3PO4). Note: The acidic mobile phase will convert the salt back to the acid on-column; retention time will match the parent acid.
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1H NMR (D₂O):
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Distinct aromatic splitting pattern due to F-H coupling.
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Shift: The aromatic protons will show a slight upfield shift in D₂O (salt form) compared to DMSO-d6 (acid form) due to the shielding effect of the carboxylate anion.
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IR Spectroscopy:
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Acid: Strong C=O stretch at ~1680-1700 cm⁻¹.
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Salt: Appearance of asymmetric and symmetric carboxylate stretches at ~1550-1610 cm⁻¹ and ~1400 cm⁻¹, respectively.
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References
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Sigma-Aldrich. (n.d.). Sodium 2-chloro-4-fluorobenzoate Product Analysis. Retrieved from
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ChemicalBook. (2024). 2-Chloro-4-fluorobenzoic acid Properties and Synthesis. Retrieved from
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GuideChem. (2023). Synthesis and Application of 2-Chloro-4-fluorobenzoic acid. Retrieved from
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National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2021). Environmental Fate of Benzoate Salts. Retrieved from
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BLD Pharm. (2024). Sodium 2-chloro-4-fluorobenzoate MSDS and Datasheet. Retrieved from
